molecular formula C44H50Br2N6O7 B14795748 tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate

tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate

Cat. No.: B14795748
M. Wt: 934.7 g/mol
InChI Key: DHKYACODIMFFOG-UHFFFAOYSA-N
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Description

tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate: is a complex organic compound that features a variety of functional groups, including tert-butyl, dibromo, hydroxyphenyl, fluorenylmethoxycarbonyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate involves multiple steps, each requiring specific reagents and conditions

    Protection and Deprotection Reactions: Protecting groups like fluorenylmethoxycarbonyl (Fmoc) are used to protect amine groups during the synthesis.

    Bromination: Introduction of bromine atoms to the phenyl ring using reagents like bromine or N-bromosuccinimide (NBS).

    Coupling Reactions: Formation of amide bonds using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Carbamate Formation: Introduction of the tert-butyl carbamate group using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The dibromo groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids. Its various functional groups allow for multiple binding interactions, making it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural complexity and functional diversity make it a candidate for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to proteins, enzymes, and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[5-[[3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate
  • tert-butyl N-[5-[[3-(3,5-dichloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate

Uniqueness

The uniqueness of tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50Br2N6O7/c1-44(2,3)59-42(56)48-17-9-8-14-37(41(55)52-22-20-51(21-23-52)29-15-18-47-19-16-29)49-40(54)38(26-28-24-35(45)39(53)36(46)25-28)50-43(57)58-27-34-32-12-6-4-10-30(32)31-11-5-7-13-33(31)34/h4-7,10-13,15-16,18-19,24-25,34,37-38,53H,8-9,14,17,20-23,26-27H2,1-3H3,(H,48,56)(H,49,54)(H,50,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKYACODIMFFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)C(CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50Br2N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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